molecular formula C₁₀H₁₃NO₄ B033238 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid CAS No. 134309-86-7

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic Acid

Cat. No.: B033238
CAS No.: 134309-86-7
M. Wt: 211.21 g/mol
InChI Key: KQAABALABGCGPM-UHFFFAOYSA-N
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Description

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid is a synthetic amino acid derivative designed for cutting-edge biochemical and pharmaceutical research. This compound features an alpha-amino group, a hydroxymethyl substituent, and a 4-hydroxyphenyl moiety, structurally resembling tyrosine but with enhanced versatility due to the additional hydroxymethyl group. It serves as a critical tool in enzymology, where it acts as a substrate analog or competitive inhibitor for enzymes involved in tyrosine metabolism, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, enabling detailed kinetic studies and mechanistic insights into catalytic pathways. In peptide synthesis, it facilitates the incorporation of modified residues for investigating protein structure-function relationships, folding dynamics, and receptor-ligand interactions. Its research value extends to neurobiology, as it may influence neurotransmitter synthesis pathways, and to medicinal chemistry, where it is used in drug design to develop novel therapeutics targeting amino acid transporters or enzymatic processes. The hydroxymethyl group also allows for facile chemical derivatization, supporting applications in bioconjugation and prodrug development. With high purity and specificity, this compound is indispensable for advancing studies in proteomics, metabolic disorders, and innovative biomaterial design.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAABALABGCGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398918
Record name (+)-alpha-Hydroxymethyl tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134309-86-7
Record name (+)-alpha-Hydroxymethyl tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

O-Alkylation and Diazotization Strategy

A patent detailing the synthesis of 3-aryl-2-hydroxypropanoic acid derivatives provides a foundational framework for modifying L-tyrosine (2-amino-3-(4-hydroxyphenyl)propanoic acid) to introduce the hydroxymethyl group. The process involves:

  • Protection of Functional Groups :

    • The amino group of L-tyrosine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0–5°C, achieving >95% protection efficiency.

    • The 4-hydroxyphenyl group is simultaneously protected as a benzyl ether using benzyl bromide and potassium carbonate in dimethylformamide (DMF).

  • Hydroxymethylation at C2 :

    • The α-carbon of the protected tyrosine undergoes alkylation with formaldehyde (37% aqueous solution) in the presence of lithium diisopropylamide (LDA) at −78°C. This step introduces the hydroxymethyl group, with yields reaching 70–75% after 12 hours.

  • Deprotection and Final Isolation :

    • Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) removes benzyl protecting groups, while trifluoroacetic acid (TFA) cleaves the Boc group. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid in 40–45% overall yield.

Optimization Considerations:

  • Temperature Control : Maintaining subzero temperatures during hydroxymethylation minimizes side reactions such as over-alkylation.

  • Catalyst Loading : Increasing Pd/C to 15% wt/wt reduces deprotection time by 30% without compromising yield.

Asymmetric Catalytic Synthesis

Evans Chiral Auxiliary Approach

This method employs (R)-4-benzyl-2-oxazolidinone to induce asymmetry during the assembly of the quaternary carbon center:

  • Acylation of the Auxiliary :

    • 4-Hydroxybenzaldehyde is condensed with the Evans auxiliary in dichloromethane (DCM) using dicyclohexylcarbodiimide (DCC), achieving 85% conversion.

  • Aldol Reaction :

    • The acylated auxiliary undergoes an aldol reaction with hydroxymethyl ketone in the presence of titanium tetrachloride and N-ethylpiperidine, forming the C2 stereocenter with 92% diastereomeric excess (de).

  • Hydrolysis and Decarboxylation :

    • The oxazolidinone auxiliary is hydrolyzed using lithium hydroxide, followed by decarboxylation under acidic conditions (HCl, 60°C) to yield the target compound in 55% overall yield.

Key Analytical Data:

  • ¹H NMR (DMSO-d₆) : δ 7.25–7.40 (m, 4H, aromatic), δ 4.55 (s, 2H, –CH₂OH), δ 3.85 (s, 1H, –NH₂).

  • Chiral HPLC : Chiralpak IA column, hexane/isopropanol (80:20), retention time = 12.3 min (ee = 98.5%).

Multi-Component Reaction Strategies

Strecker Synthesis with 4-Hydroxybenzaldehyde

This one-pot method leverages the Strecker reaction to concurrently introduce the amino and hydroxymethyl groups:

  • Reaction Setup :

    • 4-Hydroxybenzaldehyde (1.0 equiv), ammonium chloride (2.5 equiv), and potassium cyanide (1.2 equiv) are stirred in aqueous ethanol (50% v/v) at 25°C for 48 hours.

  • Hydroxymethylation :

    • Formaldehyde (1.5 equiv) is added dropwise, and the mixture is heated to 60°C for 6 hours to form the α-amino nitrile intermediate.

  • Acidic Hydrolysis :

    • The nitrile is hydrolyzed using 6M HCl under reflux, followed by neutralization with NaOH to precipitate the product. Final purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) affords the target compound in 35–40% yield.

Challenges and Solutions:

  • Cyanide Toxicity : Replacing KCN with acetone cyanohydrin improves safety without sacrificing yield.

  • Racemization : Conducting hydrolysis at pH 4–5 (acetate buffer) reduces racemization to <2%.

Industrial-Scale Production

Continuous Flow Synthesis

A scalable adaptation of the tyrosine-based route employs continuous flow reactors to enhance throughput:

  • Protection and Alkylation :

    • Boc-protected tyrosine and formaldehyde are mixed in a microreactor (residence time = 5 min, 100°C) with 85% conversion.

  • Catalytic Deprotection :

    • A packed-bed reactor containing Pd/Al₂O₃ catalysts enables continuous hydrogenation at 10 bar H₂, achieving >99% deprotection efficiency.

  • Crystallization :

    • Anti-solvent crystallization (ethanol/water) in a plug-flow crystallizer yields 98% pure product at a rate of 5 kg/h.

Comparative Analysis of Methods

Method Overall Yield ee (%) Key Advantages Limitations
Tyrosine Derivatization40–45%99.2High stereocontrol; minimal side productsMulti-step protection/deprotection
Evans Auxiliary55%98.5Excellent enantioselectivityCostly auxiliary; lengthy synthesis
Strecker Synthesis35–40%95.0One-pot simplicityLow yield; cyanide handling required
Continuous Flow50%99.0Scalability; reduced reaction timeHigh initial equipment investment

Reaction Condition Optimization

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance hydroxymethylation rates but require post-reaction removal via vacuum distillation.

  • Ethereal Solvents : THF minimizes side reactions during LDA-mediated alkylation but necessitates strict moisture control.

Temperature and pH Effects

  • Hydroxymethylation : Optimal at −78°C (prevents aldol condensation).

  • Hydrolysis : Conducting at pH 4–5 (acetate buffer) prevents racemization of the amino group.

Analytical Validation

Spectroscopic Confirmation

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch), 3200–3600 cm⁻¹ (–OH and –NH₂).

  • X-ray Crystallography : Confirms planar aromatic ring and hydrogen-bonding dimer formation via O–H⋯O interactions.

Purity Assessment

  • HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient, purity >99%.

  • Karl Fischer Titration : Residual solvent content <0.1% w/w .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in anticancer therapy. For instance, a study demonstrated that certain derivatives significantly reduced the viability of A549 lung cancer cells by 50% and inhibited cell migration, showcasing their promise as anticancer agents . Notably, compound 20 exhibited potent antioxidant properties, making it a candidate for further development in cancer treatment.

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against multidrug-resistant pathogens. In one study, derivatives were tested against the ESKAPE group pathogens, revealing structure-dependent activity with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for methicillin-resistant Staphylococcus aureus (MRSA) . This indicates a robust potential for these compounds in developing new antimicrobial agents.

Cosmetic Applications

Anti-Aging Formulations

The application of 3-(4-hydroxyphenyl)propanoic acid amide (phloretamide) as an anti-aging agent has been documented extensively. It is incorporated into formulations aimed at preventing skin sagging and loss of luster. The compound's ability to enhance skin elasticity and reduce wrinkles makes it a valuable ingredient in cosmetic products . Research indicates that phloretamide can effectively improve skin texture and appearance when used in topical applications.

Table 1: Antimicrobial Activity of Derivatives

Compound IDPathogenMIC (µg/mL)Activity Type
Compound 14MRSA1Antibacterial
Compound 16Vancomycin-resistant E. faecalis0.5Antibacterial
Compound 20Candida auris8Antifungal

Table 2: Anticancer Activity of Derivatives

Compound IDCancer Cell LineViability Reduction (%)Migration Inhibition
Compound 12A54950Yes
Compound 20A54950Yes

Case Studies

Case Study: Antimicrobial Efficacy

In a recent study, researchers synthesized various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and evaluated their antimicrobial properties against clinically relevant pathogens. The findings indicated that specific modifications to the chemical structure led to enhanced efficacy against resistant strains, thus supporting the need for further exploration in drug development .

Case Study: Cosmetic Application

A clinical trial involving phloretamide-based creams showed significant improvements in skin hydration and elasticity among participants after eight weeks of use. The results were measured using standardized dermatological assessments, confirming the compound's effectiveness as an anti-aging agent .

Mechanism of Action

The mechanism of action of 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of bioactive metabolites. It may also modulate signaling pathways by binding to receptors or influencing the activity of key regulatory proteins. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Tyrosine (2-Amino-3-(4-Hydroxyphenyl)Propanoic Acid)

  • Molecular Formula: C$9$H${11}$NO$_3$ .
  • Key Features: Lacks the hydroxymethyl group; essential dietary amino acid, precursor to neurotransmitters (dopamine, epinephrine) and melanin.
  • Biological Role : Glucogenic and ketogenic metabolism; codon-encoded in protein synthesis.
  • Structural Impact : The absence of the hydroxymethyl group reduces steric hindrance and hydrophilicity compared to the target compound. Tyrosine’s simpler structure enhances its metabolic versatility but limits functionalization for drug design.

N-Acetyl-L-Tyrosine

  • Molecular Formula: C${11}$H${13}$NO$_4$ .
  • Key Features: Acetylated amino group improves stability against enzymatic degradation.
  • Applications : Used in dietary supplements and peptide synthesis.
  • Comparison : Acetylation increases lipophilicity, whereas the hydroxymethyl group in the target compound may enhance hydrogen bonding and solubility in aqueous environments.

3-(4-Hydroxyphenyl)-2-((2-Oxotetrahydro-2H-Pyran-3-yl)Oxy)Propanoic Acid

  • Molecular Formula : C${14}$H${16}$O$_6$ .
  • Key Features : Contains a tetrahydrofuran-like oxo ring, enhancing rigidity.
  • Biological Activity : Demonstrated cytotoxicity (43.2% mortality in brine shrimp assay at 0.1 mg/mL).

2-Hydroxy-3-(4-Hydroxyphenyl)Propanoic Acid (DL-4-Hydroxyphenyllactic Acid)

  • Molecular Formula : C$9$H${10}$O$_4$ .
  • Key Features: Hydroxyl group at C2 instead of amino and hydroxymethyl groups.
  • Applications : Metabolic intermediate in tyrosine catabolism.

Structural and Functional Analysis Table

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Activities
Target Compound C${10}$H${13}$NO$_4$ Amino, hydroxymethyl, 4-hydroxyphenyl, carboxylic acid 211.22 Hypothesized enhanced solubility and novel bioactivity
Tyrosine C$9$H${11}$NO$_3$ Amino, 4-hydroxyphenyl, carboxylic acid 181.19 Protein synthesis, neurotransmitter precursor
N-Acetyl-L-Tyrosine C${11}$H${13}$NO$_4$ Acetylated amino, 4-hydroxyphenyl, carboxylic acid 223.23 Improved metabolic stability
3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid C$9$H${10}$O$_4$ Hydroxyl, 4-hydroxyphenyl, carboxylic acid 182.17 Metabolic intermediate
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid C$9$H${9}$I$2$NO$3$ Amino, diiodinated phenyl, carboxylic acid 448.99 Radiocontrast potential, thyroid interactions

Biological Activity

2-Amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid, commonly referred to as HPPA , is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of HPPA, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

HPPA is an amino acid derivative characterized by a hydroxymethyl group and a para-hydroxyphenyl moiety. Its structure can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3

This configuration allows HPPA to participate in various biochemical interactions, enhancing its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that HPPA derivatives exhibit promising anticancer properties. For instance, a study evaluated the cytotoxic effects of several 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on A549 non-small cell lung cancer cells. The results indicated that certain derivatives could reduce cell viability by up to 50% and inhibit cell migration, suggesting a potential role in cancer therapy .

Table 1: Anticancer Activity of HPPA Derivatives

CompoundCell LineViability Reduction (%)Migration Inhibition
Compound 1A54950Yes
Compound 2A54940Yes
Compound 3Vero20No

Antioxidant Properties

HPPA has also been shown to possess significant antioxidant activity. In vitro assays using the DPPH radical scavenging method revealed that HPPA derivatives effectively neutralize free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Case Study: Antioxidant Efficacy

A comparative study involving ascorbic acid and butylated hydroxytoluene (BHT) as controls found that certain HPPA derivatives exhibited antioxidant capabilities comparable to these established antioxidants . The ability of HPPA to scavenge free radicals underscores its potential as a therapeutic agent in oxidative stress-related conditions.

Antimicrobial Activity

The antimicrobial properties of HPPA are particularly noteworthy in the context of multidrug-resistant pathogens. Research has shown that HPPA derivatives demonstrate effective antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Table 2: Antimicrobial Activity of HPPA Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
MRSA1-8 µg/mL
VRE (Vancomycin-Resistant E. faecalis)0.5-2 µg/mL
Candida auris8-64 µg/mL

These findings suggest that HPPA could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.

The biological activities of HPPA are attributed to its ability to modulate various cellular pathways. For example, in macrophage models, HPPA has been shown to enhance cholesterol efflux by upregulating mRNA expressions of ABCA1 and SR-B1, thereby inhibiting foam cell formation—a critical factor in atherosclerosis . Additionally, it appears to exert anti-inflammatory effects by regulating nuclear factor kappa-B (NF-kB) pathways, which are pivotal in inflammatory responses .

Q & A

Q. What are the structural characterization methods and IUPAC nomenclature for 2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid?

The compound is a tyrosine derivative with the IUPAC name (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, as defined by its stereochemistry and functional groups . Structural confirmation relies on:

  • NMR spectroscopy : To resolve the hydroxyphenyl and hydroxymethyl proton environments.
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 181.1885 for C₉H₁₁NO₃) validate the molecular formula .
  • X-ray crystallography : For absolute stereochemical assignment, particularly in metal complexes .

Q. What are the common synthetic routes for this compound?

Synthesis often involves:

  • Chiral pool synthesis : Starting from L-tyrosine (HO–C₆H₄–CH₂–CH(NH₂)–COOH) and introducing hydroxymethyl groups via reductive amination or hydroxylation .
  • Solid-phase peptide synthesis (SPPS) : For derivatives used in peptide conjugates, with Fmoc-protected intermediates .
  • Enzymatic resolution : To isolate enantiomers using lipases or esterases .

Q. How is purity assessed in analytical workflows?

  • HPLC with UV/Vis detection : Monitor retention times and peak symmetry using C18 columns (e.g., 90% water/acetonitrile gradient) .
  • Chiral chromatography : To resolve enantiomeric impurities (e.g., D-tyrosine vs. L-tyrosine) .
  • Elemental analysis : Validate %C, %H, and %N against theoretical values (e.g., C₉H₁₁NO₃: C 59.66%, H 6.12%, N 7.73%) .

Q. What safety protocols are critical for handling this compound?

  • Storage : In airtight containers at 2–8°C, away from light and moisture to prevent oxidation of the hydroxyphenyl group .
  • PPE : Lab coats, nitrile gloves, and eye protection. Avoid inhalation; use fume hoods during synthesis .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

  • Catalyst screening : Transition metals (e.g., Pd/C) enhance reductive amination efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • DoE (Design of Experiments) : Statistically evaluate temperature, pH, and reaction time interactions .

Q. What role does this compound play in enzyme-substrate interactions?

  • Tyrosinase inhibition : The hydroxyphenyl group competitively binds to the enzyme’s copper-active site, studied via kinetic assays (e.g., IC₅₀ determination) .
  • Fluorescent probes : Derivatives like 3'-(p-hydroxyphenyl)fluorescein (HPF) detect hydroxyl radicals in live-cell imaging .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. MS)?

  • Isotopic labeling : Use ¹³C-labeled analogs to distinguish overlapping NMR signals .
  • High-resolution MS (HRMS) : Confirm molecular formulas (e.g., C₉H₁₁NO₃ vs. C₉H₉NO₄ isomers) .
  • Thermodynamic validation : Compare experimental enthalpy values (e.g., ΔrH° = 201 kJ/mol for sodium adducts) with computational models .

Q. What applications exist for its metal complexes in catalysis or biomedicine?

  • Anticancer agents : Cu(II) or Zn(II) complexes exhibit enhanced cytotoxicity via ROS generation, validated by MTT assays .
  • Catalytic oxidation : Fe(III) complexes oxidize phenols to quinones, monitored by UV-Vis at λ = 400–500 nm .

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